molecular formula C24H24ClN3O2S B11375728 N-(4-chlorophenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide

N-(4-chlorophenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11375728
M. Wt: 454.0 g/mol
InChI Key: LEXVTDQQXMPKEK-UHFFFAOYSA-N
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Description

“N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a dimethylphenyl carbamoyl group, and a dimethylpyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Core: Starting with a pyridine derivative, the core structure is synthesized through a series of reactions such as alkylation, acylation, or cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Carbamoyl Group: The carbamoyl group is often introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.

    Control of Reaction Parameters: Temperature, pressure, and pH are carefully controlled to ensure the desired reaction pathway.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Solvents: Solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE
  • N-(4-FLUOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of “N-(4-CHLOROPHENYL)-2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE” lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c1-14-6-5-7-15(2)22(14)28-20(29)13-31-24-21(16(3)12-17(4)26-24)23(30)27-19-10-8-18(25)9-11-19/h5-12H,13H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

LEXVTDQQXMPKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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